
8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman is a complex organic compound that belongs to the class of oxazolidinones and thiochromans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman typically involves multiple steps, starting with the preparation of the oxazolidinone and thiochroman precursors. One common method involves the reaction of 2-oxo-3-tert-butyloxazolidin-5-ylmethyl chloride with thiochroman-8-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods may vary depending on the specific requirements of the industrial application.
Analyse Des Réactions Chimiques
Types of Reactions
8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman can undergo various chemical reactions, including:
Oxidation: The thiochroman moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazolidinone ring or the thiochroman moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-tert-butyl-5-(3,4-dihydro-2H-thiochromen-8-yloxymethyl)-1,3-oxazolidin-2-one
- 5-((2-Oxo-2H-chromen-7-yloxy)methyl)-1,3,4-thiadiazol-2(3H)-one
Uniqueness
8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman is unique due to its specific combination of an oxazolidinone ring and a thiochroman structure. This unique combination imparts distinct chemical and biological properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
153804-43-4 |
|---|---|
Formule moléculaire |
C17H23NO3S |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
3-tert-butyl-5-(3,4-dihydro-2H-thiochromen-8-yloxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H23NO3S/c1-17(2,3)18-10-13(21-16(18)19)11-20-14-8-4-6-12-7-5-9-22-15(12)14/h4,6,8,13H,5,7,9-11H2,1-3H3 |
Clé InChI |
FDTOJWREYUBOPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CC(OC1=O)COC2=CC=CC3=C2SCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


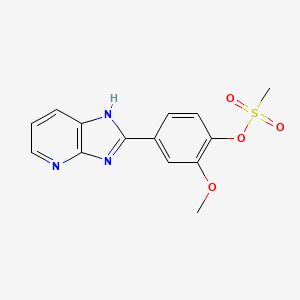

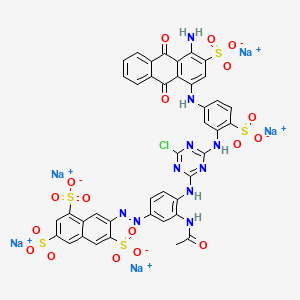
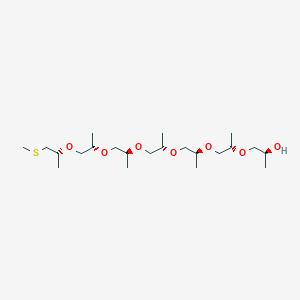
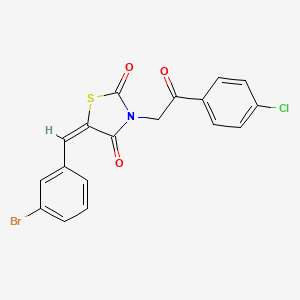
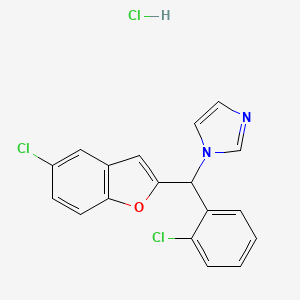
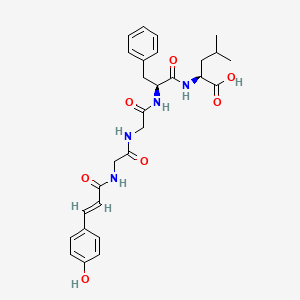
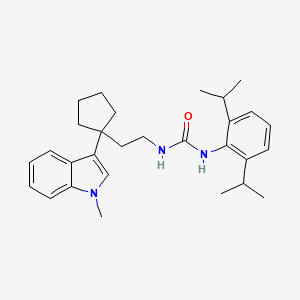
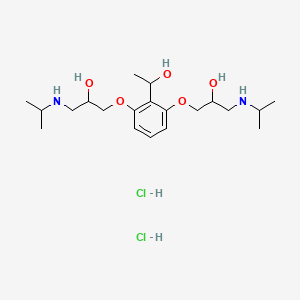
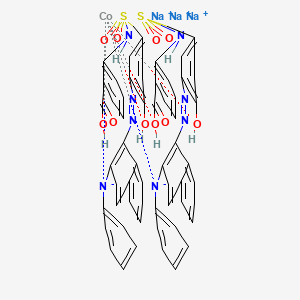
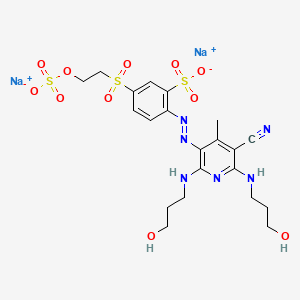
![N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride](/img/structure/B12770993.png)


